3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been investigated for its potential as a treatment for depression and anxiety disorders.
Wirkmechanismus
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glycine. This results in a decrease in NMDA receptor activity, which can lead to changes in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its potential as a treatment for depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. Its effects on other neurotransmitter systems may complicate interpretation of results, and its potential for off-target effects may require careful controls.
Zukünftige Richtungen
There are several potential future directions for research on 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. Another area of interest is the investigation of the potential therapeutic applications of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential for off-target effects.
Synthesemethoden
The synthesis of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves several steps, including the reaction of 3-piperidin-3-ylpropanoic acid with 5-methylpyridine-3-carbonyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization. The purity and yield of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be improved through further optimization of the synthesis method.
Eigenschaften
IUPAC Name |
3-[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-7-13(9-16-8-11)15(20)17-6-2-3-12(10-17)4-5-14(18)19/h7-9,12H,2-6,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAAQDQILZXZFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.